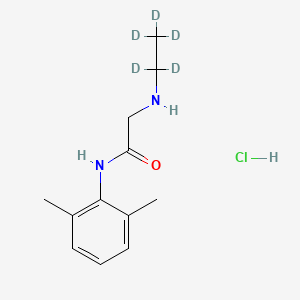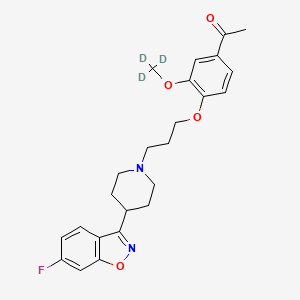
Sculponeatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sculponeatin B is a diterpenoid compound isolated from the plant genus Rabdosia, belonging to the Labiatae family . It is one of the three diterpenoids, along with Sculponeatin A and Sculponeatin C, that possess unique acetal structures . This compound has garnered significant interest due to its unique molecular structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Sculponeatin B involves several key steps, including diastereoselective Nazarov cyclization and ring-closing metathesis reactions . The synthesis also includes the formation of the bicyclo[3.2.1]octane ring system through a reductive radical cyclization .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis due to the complexity of its structure and the specificity of the reactions required.
Análisis De Reacciones Químicas
Types of Reactions: Sculponeatin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These can vary widely depending on the specific substitution reaction being performed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Sculponeatin B has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Industry: While its industrial applications are still under exploration, its unique structure and biological activities make it a compound of interest for pharmaceutical development.
Mecanismo De Acción
The mechanism of action of Sculponeatin B involves its interaction with specific molecular targets and pathways. It has been shown to possess cytotoxic activity against certain cancer cell lines, such as K562 and HepG2 . The presence of enone structures within this compound is strongly correlated with its cytotoxicity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
Sculponeatin B is part of a family of diterpenoids isolated from the genus Rabdosia. Similar compounds include:
- Sculponeatin A
- Sculponeatin C
- Sculponeatin N
- Sculponeatin O
- Sculponeatic Acid
Uniqueness: this compound is unique due to its specific acetal structure and the presence of enone functionalities, which contribute to its biological activities . Compared to other diterpenoids, this compound has shown distinct cytotoxic properties, making it a valuable compound for further research.
Propiedades
Fórmula molecular |
C20H24O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(1S,8S,14R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione |
InChI |
InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10?,11?,12?,13?,14?,16?,18-,19-,20-/m0/s1 |
Clave InChI |
VITOUEAQSWAQLD-HQDZJOIASA-N |
SMILES isomérico |
C[C@@]12CCC3[C@]4(C1C(OC2)OC4)C5C(CC6C[C@]5(C(=O)C6=C)C(=O)O3)O |
SMILES canónico |
CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)








![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide](/img/structure/B12428254.png)
![(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate](/img/structure/B12428255.png)


![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
